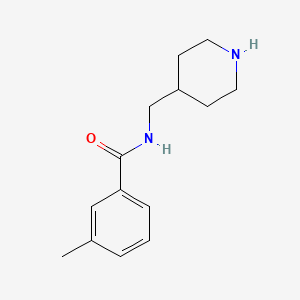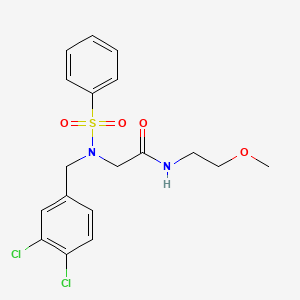![molecular formula C15H15NO4S2 B12494701 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)
2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid is an organic compound with a complex structure that includes a benzylsulfanyl group, an acetyl group, and a benzenesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid typically involves multiple steps, starting with the preparation of the benzylsulfanylacetyl intermediate. This intermediate is then reacted with aminobenzenesulfonic acid under specific conditions to yield the final product. Common reagents used in these reactions include benzyl chloride, thiourea, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding the corresponding amine.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the acetyl group produces the corresponding amine. Substitution reactions can lead to a variety of sulfonate esters or amides.
Aplicaciones Científicas De Investigación
2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The sulfonic acid moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Benzylsulfanyl)acetyl]amino}-4,5-dimethoxybenzoic acid
- 2-{[(Benzylsulfanyl)acetyl]amino}-N-isobutylbenzamide
- 2-{[(Benzylsulfanyl)acetyl]amino}-N-(4-ethylphenyl)benzamide
Uniqueness
2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfanyl and sulfonic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO4S2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-[(2-benzylsulfanylacetyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H15NO4S2/c17-15(11-21-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)22(18,19)20/h1-9H,10-11H2,(H,16,17)(H,18,19,20) |
Clave InChI |
OIKIZURXWJTCJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B12494634.png)
![N,N,2-trimethyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-1-amine](/img/structure/B12494637.png)

![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)

![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12494691.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
